An In-depth Technical Guide to the Chemical Properties of 2-Deoxy-2-fluoro-D-mannopyranose
An In-depth Technical Guide to the Chemical Properties of 2-Deoxy-2-fluoro-D-mannopyranose
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-deoxy-2-fluoro-D-mannopyranose (2-FDM), a fluorinated mannose analog of significant interest to researchers in medicinal chemistry, chemical biology, and drug development. This document delves into the synthesis, structural features, reactivity, and biological significance of 2-FDM, offering field-proven insights and detailed experimental context. The content is structured to serve as a practical resource for scientists, providing not only factual data but also the causal reasoning behind experimental methodologies. All claims are substantiated with citations to authoritative scientific literature.
Introduction: The Significance of Fluorinated Carbohydrates
The strategic incorporation of fluorine into carbohydrates has emerged as a powerful tool in chemical biology and drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence the parent molecule's conformation, metabolic stability, and biological activity.[1][2][3][4][5] 2-Deoxy-2-fluoro-D-mannopyranose (2-FDM), a structural isomer of the widely used PET imaging agent 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), exemplifies the potential of fluorinated sugars. Its ability to act as a metabolic probe and therapeutic agent has driven extensive research into its chemical and biological characteristics. This guide aims to consolidate and elucidate the core chemical properties of 2-FDM for the scientific community.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-FDM is fundamental for its application in research and development. These properties dictate its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁FO₅ | [6] |
| Molecular Weight | 182.15 g/mol | [6] |
| Melting Point | 136-137 °C | [7] |
| Appearance | White solid | [] |
| Solubility | Slightly soluble in water and methanol. | [7] |
| Storage | Hygroscopic, store under an inert atmosphere at -20°C. | [7] |
Structural Elucidation and Conformational Analysis
The three-dimensional structure of 2-FDM is critical to its biological function, influencing its interaction with enzymes and transporters.
Chemical Structure
2-FDM is a pyranose sugar in which the hydroxyl group at the C-2 position of D-mannose is replaced by a fluorine atom. This substitution has minimal steric impact but significantly alters the electronic properties of that position.
Conformational Preference
X-ray crystallographic studies of the closely related 2-fluoro-2-deoxy-β-D-mannopyranosyl fluoride reveal that the sugar ring adopts an essentially undistorted ⁴C₁ chair conformation in the solid state.[9] This conformation is also consistent with proton NMR coupling constants in solution, indicating that the chair form is the predominant conformer in aqueous environments.[9] The preference for the ⁴C₁ chair is a common feature among D-pyranoses and is crucial for its recognition by biological macromolecules.
Caption: ⁴C₁ chair conformation of 2-deoxy-2-fluoro-D-mannopyranose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 2-FDM. Both ¹H and ¹⁹F NMR are routinely employed.
-
¹H NMR: The proton spectrum is complex due to the various stereocenters. Key diagnostic signals include the anomeric proton (H-1) and the proton at the fluorinated carbon (H-2). The chemical shifts and coupling constants (J-values) provide information about the stereochemistry and conformation.
-
¹⁹F NMR: The ¹⁹F NMR spectrum typically shows a single resonance for the fluorine atom at C-2. The chemical shift is sensitive to the local electronic environment, and coupling to adjacent protons (H-1, H-2, and H-3) provides valuable structural information.[10][11]
A complete characterization of the various anomers of 2-FDM in solution can be challenging due to overlapping signals.[12] Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC), are often necessary for unambiguous assignment.
Synthesis of 2-Deoxy-2-fluoro-D-mannopyranose
The synthesis of 2-FDM can be approached through several routes, often starting from readily available monosaccharides like D-mannose or D-glucose. The choice of synthetic strategy depends on the desired scale and whether the non-radioactive or the ¹⁸F-labeled version is the target.
Synthesis of Non-Radioactive 2-FDM
A common strategy for synthesizing non-radioactive 2-FDM involves the nucleophilic substitution of a suitable leaving group at the C-2 position of a protected glucose derivative with a fluoride source.[13] This approach leverages the stereochemical inversion that occurs during an Sₙ2 reaction to establish the manno-configuration from a gluco-precursor.
Experimental Protocol: Synthesis of a Protected 2-Deoxy-2-fluoro-D-mannopyranosyl Donor
This protocol is adapted from the synthesis of a thioglycoside donor, which can be further manipulated to yield 2-FDM.[13]
-
Preparation of the Glucosyl Precursor with a Leaving Group: Start with a suitably protected D-glucose derivative, for example, a thioglycoside with protecting groups at all hydroxyls except at C-2. The C-2 hydroxyl is then converted to a good leaving group, such as a triflate (trifluoromethanesulfonyl) group.
-
Fluorination via Sₙ2 Inversion: The protected glucosyl triflate is then reacted with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in an aprotic solvent like tetrahydrofuran (THF). The fluoride ion attacks the C-2 carbon from the opposite face of the leaving group, resulting in an inversion of configuration and the formation of the desired 2-deoxy-2-fluoro-D-manno product.
-
Purification: The reaction mixture is purified using column chromatography on silica gel to isolate the protected 2-deoxy-2-fluoro-D-mannopyranoside.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acid hydrolysis for acetals, hydrogenolysis for benzyl ethers) to yield the final 2-deoxy-2-fluoro-D-mannopyranose.
Caption: General synthetic workflow for 2-deoxy-2-fluoro-D-mannopyranose.
Radiosynthesis of 2-Deoxy-2-[¹⁸F]fluoro-D-mannopyranose ([¹⁸F]FDM)
The synthesis of [¹⁸F]FDM for positron emission tomography (PET) applications is a critical process that requires specialized equipment and handling of radioactive materials. The most common method is analogous to the synthesis of [¹⁸F]FDG, involving a nucleophilic substitution with [¹⁸F]fluoride.[14][15][16][17]
Experimental Protocol: Automated Radiosynthesis of [¹⁸F]FDM
-
Production of [¹⁸F]Fluoride: No-carrier-added [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]water.
-
Trapping and Elution of [¹⁸F]Fluoride: The [¹⁸F]fluoride is trapped on an anion-exchange cartridge and then eluted with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a mixture of acetonitrile and water.
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile to ensure anhydrous conditions for the subsequent nucleophilic substitution.
-
Nucleophilic Fluorination: A solution of the precursor, typically 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranose, in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex. The reaction is heated to promote the Sₙ2 displacement of the triflate group by [¹⁸F]fluoride, yielding the protected [¹⁸F]FDM.
-
Hydrolysis of Protecting Groups: The acetyl protecting groups are removed by hydrolysis, which can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can be performed at room temperature.[17]
-
Purification of [¹⁸F]FDM: The final product is purified using a series of solid-phase extraction (SPE) cartridges to remove unreacted [¹⁸F]fluoride, the precursor, and other impurities. The final product is formulated in a sterile, isotonic solution for injection.
Chemical Reactivity and Stability
The presence of the fluorine atom at C-2 significantly influences the reactivity and stability of the mannose scaffold.
Glycosylation Reactions
Protected 2-FDM derivatives can serve as glycosyl donors in the synthesis of oligosaccharides. The fluorine at C-2 has a profound electronic effect on the anomeric center. As a strong electron-withdrawing group, it destabilizes the developing positive charge on the anomeric carbon in the transition state of glycosylation, thereby disfavoring the formation of an oxocarbenium ion intermediate. This can lead to lower reactivity compared to non-fluorinated counterparts and can influence the stereochemical outcome of the glycosylation reaction.[18][19]
Stability
The carbon-fluorine bond is exceptionally strong, making 2-FDM generally stable under physiological conditions. However, the stability of the glycosidic bond and the pyranose ring can be influenced by pH.
-
Acidic Conditions: Like most glycosides, the anomeric linkage of 2-FDM derivatives is susceptible to acid-catalyzed hydrolysis. However, studies on related 2-deoxy-2-fluoromannosyl phosphate derivatives have shown them to be more stable under acidic conditions compared to their non-fluorinated analogs.[20]
-
Basic Conditions: The pyranose ring and its substituents are generally stable under mild basic conditions. Strong basic conditions, however, may lead to epimerization or degradation.
Studies on the stability of the radiopharmaceutical [¹⁸F]FDG, a close analog, have shown it to be stable for several hours in its final formulation.[21][22] It is reasonable to expect similar stability for 2-FDM under comparable conditions.
Biological Activity and Applications
The unique chemical properties of 2-FDM translate into significant biological activities, making it a valuable tool in biomedical research.
Metabolic Trapping and PET Imaging
Similar to FDG, [¹⁸F]FDM is transported into cells via glucose transporters. Once inside the cell, it is a substrate for hexokinase, which phosphorylates it at the C-6 position. The resulting 2-deoxy-2-[¹⁸F]fluoro-D-mannose-6-phosphate is not a substrate for downstream glycolytic enzymes and is effectively trapped within the cell. This metabolic trapping is the basis for its use as a PET imaging agent to visualize tissues with high glucose uptake, such as tumors.
Sources
- 1. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Fluorinated carbohydrates as chemical probes formolecular recognition studies. Current statusand perspectives [addi.ehu.es]
- 4. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - ePrints Soton [eprints.soton.ac.uk]
- 5. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
- 6. 2-deoxy-2-fluoro-D-mannopyranose | C6H11FO5 | CID 6323395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-2-fluoro-D-mannose CAS#: 38440-79-8 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 19F NMR of 2-deoxy-2-fluoro-D-glucose for tumor diagnosis in mice. An NDP-bound hexose analog as a new NMR target for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics.org [biophysics.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. brieflands.com [brieflands.com]
- 17. researchgate.net [researchgate.net]
- 18. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tus.elsevierpure.com [tus.elsevierpure.com]
- 21. banglajol.info [banglajol.info]
- 22. severin.su [severin.su]
